An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is a halogenated aromatic compound with potential significance in medicinal chemistry and materials science. The strategic incorporation of a chlorine atom and a trifluoromethyl group onto the benzene scaffold imparts unique electronic and lipophilic characteristics, making it an intriguing candidate for drug design and as a building block in organic synthesis. This guide provides a comprehensive overview of its predicted physicochemical properties, underpinned by established chemical principles and data from analogous structures. Furthermore, it details standardized experimental protocols for the empirical determination of these key parameters, offering a robust framework for its practical application and further research.
Introduction: The Rationale of Molecular Design
The molecular architecture of 1-chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is a deliberate convergence of functionalities designed to modulate its physicochemical behavior. The presence of a chlorine atom on the aromatic ring is a common strategy in drug discovery to enhance metabolic stability and membrane permeability.[1][2] The trifluoromethyl group, a bioisostere for a methyl group, is known to significantly increase lipophilicity and binding affinity to biological targets due to its strong electron-withdrawing nature and potential for halogen bonding.[1] The combination of these substituents on a benzene core suggests a compound with tailored properties for potential pharmaceutical applications, such as enhanced potency and favorable pharmacokinetic profiles.[2][3] This guide aims to elucidate these properties through a combination of predictive analysis and established experimental methodologies.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C9H8ClF3 | Derived from the chemical structure. |
| Molecular Weight | 224.61 g/mol | Calculated based on the atomic weights of the constituent atoms. |
| Boiling Point | ~190-210 °C | Higher than analogous compounds like 1-chloro-4-ethylbenzene (184-185°C) due to the increased molecular weight and polarity from the trifluoromethyl group.[4] |
| Melting Point | Not readily predictable | Will be influenced by crystal packing efficiency, which is difficult to predict without experimental data. The asymmetrical nature of the ethyl group may lead to a lower melting point compared to more symmetrical analogs. |
| Density | ~1.2 - 1.3 g/cm³ | Expected to be higher than water, similar to other chlorinated and fluorinated aromatic compounds. For comparison, the density of 1-chloro-4-ethylbenzene is 1.03 g/cm³.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The hydrophobic benzene ring and trifluoromethyl group will dominate, leading to poor aqueous solubility. This is a common characteristic of many organic compounds used in drug development.[5] |
| logP (Octanol-Water Partition Coefficient) | ~4.0 - 5.0 | The presence of both a chlorine atom and a trifluoromethyl group will significantly increase lipophilicity. This predicted high logP value suggests good membrane permeability, a desirable trait for drug candidates.[6] |
| pKa | Not applicable (neutral compound) | The molecule does not possess readily ionizable functional groups. |
Experimental Determination of Physicochemical Properties
To validate the predicted properties and provide a comprehensive characterization of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, the following experimental protocols are recommended. These methods are standard in the field and provide a self-validating system for data generation.[7]
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The logP is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Protocol:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a clean glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous phase (e.g., 5 mL of each).
-
Equilibration: Cap the vial tightly and shake it gently for a defined period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Figure 1: Workflow for logP determination.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability.[9]
Protocol:
-
Sample Preparation: Add an excess amount of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene to a known volume of water (or buffer) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: Filter or centrifuge the suspension to remove any undissolved solid.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Result: The determined concentration represents the aqueous solubility of the compound at that specific temperature.
Synthesis and Reactivity Insights
The synthesis of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can likely be achieved through multi-step synthetic routes common in organic chemistry. A plausible approach would involve the Friedel-Crafts acylation of chlorobenzene followed by subsequent reactions to introduce the trifluoromethyl and methyl groups.[10] The presence of the electron-withdrawing trifluoromethyl group and the deactivating, ortho-para directing chloro group will influence its reactivity in electrophilic aromatic substitution reactions.[11] Further derivatization of the ethyl side chain could also be explored to generate a library of related compounds for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
The predicted physicochemical properties of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene make it an attractive scaffold for drug discovery. Its high lipophilicity suggests good potential for crossing biological membranes, a key requirement for orally bioavailable drugs and agents targeting the central nervous system. The chlorine and trifluoromethyl substituents can enhance metabolic stability and binding interactions with protein targets.[2][3] This compound could serve as a valuable starting point for the development of novel therapeutics in various disease areas.
Safety and Handling
As with any halogenated organic compound, 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[12][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of skin or eye contact, the affected area should be flushed with copious amounts of water. A comprehensive safety data sheet (SDS) should be consulted for detailed handling and disposal information.
Conclusion
While experimental data for 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is not yet widely available, its physicochemical properties can be reliably predicted based on its chemical structure and established scientific principles. This in-depth guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their work. The detailed experimental protocols offer a clear path for the empirical validation of its properties, which is a crucial step in the journey from a novel chemical entity to a potential therapeutic agent or advanced material. The unique combination of a chloro and a trifluoromethyl group on a benzene framework positions this molecule as a promising candidate for further investigation in the fields of medicinal chemistry and beyond.
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